molecular formula C12H19ClN2O B1527423 2-Amino-N-benzyl-N,2-dimethylpropanamide hydrochloride CAS No. 1220034-93-4

2-Amino-N-benzyl-N,2-dimethylpropanamide hydrochloride

Cat. No.: B1527423
CAS No.: 1220034-93-4
M. Wt: 242.74 g/mol
InChI Key: KDIWDBAPKLKFSN-UHFFFAOYSA-N
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Description

2-Amino-N-benzyl-N,2-dimethylpropanamide hydrochloride is a chemical compound with the molecular formula C12H19ClN2O and a molecular weight of 242.75 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Amino-N-benzyl-N,2-dimethylpropanamide hydrochloride typically involves the reaction of benzylamine with 2-dimethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Amino-N-benzyl-N,2-dimethylpropanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-N-benzyl-N,2-dimethylpropanamide hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-N-benzyl-N,2-dimethylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-Amino-N-benzyl-N,2-dimethylpropanamide hydrochloride can be compared with other similar compounds such as:

    2-Amino-N,2-dimethylpropanamide hydrochloride: This compound has a similar structure but lacks the benzyl group.

    2-Amino-N,3-dimethylbenzamide: This compound has a different substitution pattern on the benzene ring.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

2-amino-N-benzyl-N,2-dimethylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-12(2,13)11(15)14(3)9-10-7-5-4-6-8-10;/h4-8H,9,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIWDBAPKLKFSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N(C)CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220034-93-4
Record name Propanamide, 2-amino-N,2-dimethyl-N-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220034-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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